Cas no 952182-06-8 (tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate)

Tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a versatile heterocyclic building block used in medicinal chemistry and pharmaceutical research. Its fused pyrrolo-pyrazole scaffold, combined with a Boc-protected amine group, offers synthetic flexibility for the development of bioactive compounds. The tert-butyloxycarbonyl (Boc) group enhances stability during reactions, while the secondary amine functionality allows for further derivatization. This compound is particularly valuable in the synthesis of small-molecule inhibitors and modulators targeting various biological pathways. Its rigid, bicyclic structure contributes to improved binding affinity and selectivity in drug design applications. The product is typically supplied with high purity, ensuring reliable performance in complex synthetic routes.
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate structure
952182-06-8 structure
商品名:tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
CAS番号:952182-06-8
MF:C10H18N4O2
メガワット:226.27552
CID:802572
PubChem ID:45790104

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
    • Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylicacid, 3-amino-3a,4,6,6a-tetrahydro-, 1,1-dimethylethyl ester
    • tert-butyl 3-amino-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
    • Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylicacid,3-amino-3a,4,6,6a-tetrahydro-,1,1-dimethylethyl ester
    • AKOS015854641
    • A849507
    • tert-butyl3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
    • LS-13864
    • 952182-06-8
    • FT-0646762
    • 2,6-DICHLORO-5-FLUORONICOTINICACID
    • DTXSID20672223
    • インチ: InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h6-7,12H,4-5H2,1-3H3,(H2,11,13)
    • InChIKey: GCRNGPNGNJSZCC-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CC2C(C1)NNC2=N

計算された属性

  • せいみつぶんしりょう: 226.14300
  • どういたいしつりょう: 226.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 80Ų

じっけんとくせい

  • PSA: 79.95000
  • LogP: 0.49990

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate セキュリティ情報

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD11004955-1g
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
952182-06-8 95+%
1g
$762 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750372-1g
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1h)-carboxylate
952182-06-8 98%
1g
¥5751.00 2024-04-24
Alichem
A049003088-1g
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
952182-06-8 95%
1g
$663.40 2023-08-31
Chemenu
CM188768-1g
tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
952182-06-8 95%
1g
$*** 2023-05-29
Ambeed
A730839-1g
tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
952182-06-8 95+%
1g
$632.0 2024-04-16

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 関連文献

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylateに関する追加情報

tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: A Comprehensive Overview

The compound with CAS No. 952182-06-8, known as tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, is a complex organic molecule that has garnered significant attention in the field of organic synthesis and drug discovery. This compound belongs to the class of pyrazolo-pyridine derivatives, which are widely studied for their potential applications in medicinal chemistry and materials science. The structure of this compound is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyrrole ring, with a tert-butyl group attached to the carboxylate moiety. The presence of an amino group further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate in the development of bioactive molecules. Researchers have explored its role as a precursor for synthesizing various heterocyclic compounds with potential pharmacological activities. For instance, the compound has been used as a building block for constructing multi-ring systems that exhibit anti-inflammatory and anti-cancer properties. Its unique structure allows for easy functionalization at multiple sites, making it an ideal candidate for combinatorial chemistry approaches.

The synthesis of this compound involves a multi-step process that typically includes cyclization reactions and subsequent functional group transformations. One notable method involves the condensation of an amino aldehyde with a suitable carbonyl compound to form the pyrazolo-pyridine core. The introduction of the tert-butyl group is achieved through esterification or alkylation reactions, depending on the desired stereochemistry and regioselectivity. These methods have been optimized in recent years to improve yields and reduce reaction times.

In terms of applications, tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has shown promise in drug discovery programs targeting various diseases. For example, derivatives of this compound have been reported to inhibit key enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory therapies. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its role in cancer treatment.

The structural flexibility of this compound also makes it valuable in materials science. Researchers have explored its use as a ligand in metal coordination chemistry and as a component in supramolecular assemblies. Its ability to form hydrogen bonds and π–π interactions contributes to its utility in designing self-assembled nanostructures with potential applications in sensors and drug delivery systems.

Looking ahead, the continued exploration of tert-butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is expected to yield further insights into its chemical reactivity and biological activity. Collaborative efforts between chemists and biologists will likely lead to the development of novel therapeutic agents based on this scaffold. Moreover, advancements in computational chemistry are expected to enhance our understanding of its molecular interactions at the atomic level.

In conclusion,tert-butyl 3-amino-3a,tetrahydropyrrolo[pyrazole-carboxylate) stands as a testament to the ingenuity of modern organic synthesis. Its versatile structure and diverse applications underscore its importance in both academic research and industrial development. As research progresses further into its properties and potential uses,
this compound is poised to make significant contributions to various fields within chemistry and beyond.

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Amadis Chemical Company Limited
(CAS:952182-06-8)tert-Butyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
A849507
清らかである:99%
はかる:1g
価格 ($):569.0